molecular formula C17H16N2O B11598181 6-ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one

6-ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one

Cat. No.: B11598181
M. Wt: 264.32 g/mol
InChI Key: HBNJRMPHQSVVEJ-UHFFFAOYSA-N
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Description

6-ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with ethyl, methylidene, and phenyl substituents, which may contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 6-ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate benzamides and amidines under specific reaction conditions. For instance, a copper-mediated tandem C(sp2)–H amination and annulation process can be employed to construct the quinazolinone framework . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

6-ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one involves its interaction with specific molecular targets and pathways. For instance, quinazolinones are known to inhibit certain enzymes and receptors, leading to their biological effects. The compound may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity . Additionally, it may modulate signaling pathways involved in inflammation and cancer.

Comparison with Similar Compounds

6-ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one can be compared with other quinazolinone derivatives, such as:

The unique substituents on this compound, such as the ethyl and methylidene groups, may contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

6-ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one

InChI

InChI=1S/C17H16N2O/c1-3-13-9-10-16-15(11-13)12(2)19(17(20)18-16)14-7-5-4-6-8-14/h4-11H,2-3H2,1H3,(H,18,20)

InChI Key

HBNJRMPHQSVVEJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=O)N(C2=C)C3=CC=CC=C3

Origin of Product

United States

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